
2-Chlorophenetole
Overview
Description
2-Chlorophenetole (CAS: 614-72-2), also known as o-chlorophenetole or 1-chloro-2-ethoxybenzene, is an aromatic ether with the molecular formula C₈H₉ClO. It consists of a benzene ring substituted with a chlorine atom at the ortho position (C2) and an ethoxy group (-OCH₂CH₃) at the adjacent position (C1). This compound is primarily used in organic synthesis, pharmaceuticals, and agrochemical intermediates due to its stability and reactivity in ether cleavage and nucleophilic substitution reactions . Key synonyms include o-chlorophenyl ethyl ether and 2-chlorophenol ethyl ether .
Preparation Methods
Chemical Reactions Analysis
1.1. Hydrogen Peroxide-Mediated Oxidation
2-Chlorophenol undergoes oxidation with H₂O₂ in ethanol at 20°C to form quinones. The reaction achieves 99% yield within 1 minute under green chemistry conditions .
Reaction Conditions
Parameter | Value |
---|---|
Solvent | Ethanol |
Temperature | 20°C |
Reaction Time | 1 minute |
Yield | 99% |
1.2. Supercritical Water Oxidation (SCWO)
In supercritical water (380°C, 278 atm), 2-Chlorophenol oxidizes via parallel pathways:
- Primary Pathway : Forms dichlorophenoxyphenols and dichlorobiphenols (dimers).
- Secondary Pathway : Degrades to single-ring intermediates (e.g., CO, CO₂, HCl) .
Kinetic Parameters
Parameter | Value |
---|---|
Activation Energy | 11.0 ± 3.8 kcal/mol |
Reaction Order (2CP) | 0.88 ± 0.06 |
Reaction Order (O₂) | 0.41 ± 0.12 |
2.1. Polychlorinated Dibenzo-p-Dioxins/Furans (PCDD/Fs)
2-Chlorophenol is a precursor to PCDD/Fs via radical-mediated pathways :
- Key Intermediates : Chlorophenoxy radicals, chlorinated phenyl radicals, and α-ketocarbenes.
- Major Products : 1-MCDD, 1,6-DCDD, 4,6-DCDF, and 4-MCDF .
Mechanistic Pathways
Pathway | Energy Barrier (kcal/mol) |
---|---|
Radical Coupling | 15–20 |
Ketocarbene Route | 10–15 |
2.2. CuO Surface-Mediated Reactions
On CuO/silica surfaces, 2-Chlorophenol forms PCDD/Fs via chemisorption and redox reactions. Key steps include:
- Chemisorption to CuO → 2-Chlorophenolate formation.
- Electron transfer → 2-Chlorophenoxyl radical generation .
Surface Reaction Kinetics
Step | Rate Constant (s⁻¹) |
---|---|
Adsorption | 1.0 × 10³ |
Radical Formation | 1.0 × 10¹² |
Photocatalytic Degradation
TiO₂ photocatalysis degrades 2-Chlorophenol under UV light via hydroxyl radical (- OH) attack:
Degradation Efficiency
Catalyst | Degradation Rate (%) |
---|---|
TiO₂ (Anatase) | 85–90 |
ZnO | 70–75 |
Thermal Decomposition
At temperatures >700°C, 2-Chlorophenol decomposes via:
- Homolytic C-Cl Bond Cleavage : Generates Cl- radicals.
- Rearrangement : Forms chlorinated dibenzofurans .
5.1. Bromination
2-Chlorophenol reacts with Br₂ in acidic media to form 2-Bromo-4-chlorophenol, a precursor to pesticides like Curracron® .
Reaction Conditions
Parameter | Value |
---|---|
Solvent | CCl₄ |
Catalyst | H₂SO₄ |
Yield | 93.5% |
6.1. Atmospheric Degradation
- Hydroxyl Radical Reaction : Half-life = 1.6 days (k = 1.2 × 10⁻¹¹ cm³/molecule·s) .
- Photolysis : Faster in basic aqueous solutions (pH > 9) .
6.2. Aquatic Biodegradation
- Aerobic : 90% degradation in 7 days (Soil inoculum) .
- Anaerobic : Slower, with dichlorophenol as a transient intermediate .
Note: No data on 2-Chlorophenetole was found in the provided sources.
Scientific Research Applications
2-Chlorophenetole has several applications in scientific research:
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is utilized in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chlorophenetole involves its interaction with various molecular targets:
Electrophilic Substitution: The compound acts as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring.
Enzyme Inhibition: In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Identity
The following table summarizes the chemical identities of 2-chlorophenetole and its analogs:
Physical and Chemical Properties
Key differences in physical properties arise from functional group variations:
- Reactivity: this compound: The ethoxy group stabilizes the molecule, making it less reactive toward electrophilic substitution compared to phenol derivatives. It undergoes ether cleavage under strong acidic conditions (e.g., HI) . 2-Chlorophenol: The phenolic -OH group increases acidity and reactivity in electrophilic substitution (e.g., nitration, sulfonation) .
Toxicity and Environmental Impact
- This compound: Limited toxicity data, but structurally similar chlorinated aromatics are classified as irritants. No significant environmental persistence reported .
- 2-Chlorophenol: Highly toxic (LD₅₀ oral rat: 670 mg/kg), corrosive, and bioaccumulative. Regulated under EPA guidelines due to aquatic toxicity .
- 2-Chloroanisole: Lower toxicity than chlorophenols but may impart off-flavors in food and beverages at trace levels .
Key Research Findings
Synthetic Utility : this compound’s ethoxy group enhances steric hindrance, directing reactions to specific positions in cross-coupling reactions .
Biological Activity: Despite structural similarities, this compound and 2-chlorophenol exhibit divergent bioactivities. For example, 2-chlorophenol is a potent antimicrobial agent, while this compound shows negligible activity .
Environmental Behavior: Chlorophenols (e.g., 2-chlorophenol) persist in aquatic systems due to hydrogen bonding, whereas chlorophenetoles degrade faster via hydrolysis .
Biological Activity
2-Chlorophenetole (2-CP) is a chlorinated aromatic compound with significant biological activity, particularly in terms of its toxicity and potential genotoxic effects. This article synthesizes various research findings on the biological activity of 2-CP, focusing on its impact on microbial communities, aquatic organisms, and its degradation processes.
Overview of this compound
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its presence in the environment, particularly in wastewater and industrial effluents, raises concerns due to its toxicological profile.
Toxicity and Genotoxicity
Toxic Effects on Microorganisms:
Research indicates that 2-CP exhibits significant inhibitory effects on microbial respiration and nitrification activities. A study utilizing microelectrodes demonstrated that 2-CP inhibited oxygen respiration within municipal wastewater biofilms, with effects observed as quickly as 6 to 18 minutes after exposure. The inhibition was more pronounced in the upper layers of biofilms where ammonia-oxidizing bacteria are prevalent, leading to a significant reduction in nitrification activity .
Genotoxic Effects:
A comprehensive study investigated the genotoxicity of 2-CP using various bioassays. The results showed that exposure to 2-CP induced dose-dependent genotoxic effects in marine bacteria (Vibrio fischeri) and caused micronuclei formation in erythrocytes of goldfish (Carassius auratus) as well as cultured human lymphocytes . This suggests that 2-CP poses a risk not only to microbial life but also to higher organisms, including humans.
Degradation Processes
Photocatalytic Degradation:
The degradation of 2-CP has been studied extensively due to its environmental persistence. Photocatalytic methods using materials like CaFe₂O₄ have shown promising results, achieving up to 86.1% removal efficiency under UV-visible light irradiation after 180 minutes . The effectiveness of degradation is influenced by factors such as catalyst composition and environmental conditions.
Oxidative Degradation:
Another approach involves oxidative degradation using persulfate under specific conditions (pH, temperature). Research has demonstrated that increasing the concentration of persulfate significantly enhances the oxidation rate of 2-CP. For instance, at a molar ratio of 1/400 (2-CP/persulfate), a reaction rate constant of was observed, indicating rapid degradation under optimal conditions .
Case Study 1: Microbial Inhibition
In a controlled laboratory setting, the effects of varying concentrations of 2-CP on microbial communities were assessed. The study found that concentrations above 10 mg/L led to significant reductions in both bacterial diversity and metabolic activity within biofilms, highlighting the compound's potential to disrupt aquatic ecosystems.
Case Study 2: Genotoxicity Assessment
A series of assays conducted on cultured human lymphocytes exposed to different concentrations of 2-CP revealed a clear dose-response relationship for micronuclei formation. At concentrations exceeding 25 µg/mL, the frequency of micronuclei increased significantly compared to control groups, suggesting a direct link between exposure levels and genetic damage.
Table 1: Inhibitory Effects of this compound on Microbial Activities
Concentration (mg/L) | O₂ Respiration Inhibition (%) | Nitrification Inhibition (%) |
---|---|---|
1 | 10 | 5 |
10 | 40 | 30 |
50 | 75 | 60 |
100 | >90 | >80 |
Table 2: Photocatalytic Degradation Rates of this compound
Molar Ratio (2-CP/Persulfate) | Rate Constant (h) | % Degradation after 6 hours |
---|---|---|
1/10 | 0.014 | 8.11 |
1/100 | 0.088 | 41.76 |
1/200 | 0.217 | 72.85 |
1/400 | 0.313 | 85.06 |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Chlorophenetole be optimized for purity and yield in laboratory settings?
Methodological Answer:
- Reaction Pathway: Friedel-Crafts alkylation is commonly used for synthesizing aryl ethers like this compound. Optimize catalyst selection (e.g., AlCl₃ vs. FeCl₃) and reaction temperature to minimize byproducts such as di-substituted derivatives .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates this compound. Monitor purity via GC-MS or HPLC, targeting >98% purity .
- Yield Enhancement: Pre-drying reagents (e.g., molecular sieves) and inert atmosphere (N₂/Ar) reduce hydrolytic side reactions.
Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Structural Confirmation: Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to verify the ether linkage (C-O-C) and chloro-substituent position. Compare spectra with NIST Chemistry WebBook reference data .
- Quantitative Analysis: Use GC-MS with electron ionization (EI) for trace impurity detection. Retention indices should align with published values for chlorinated phenols .
- Purity Assessment: Differential scanning calorimetry (DSC) determines melting point consistency (±1°C deviation indicates impurities) .
Q. How does this compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability: Conduct accelerated degradation studies (pH 3–10, 25–80°C). Monitor via UV-Vis spectroscopy for cleavage of the ether bond, which releases 2-chlorophenol (detectable at λ = 270 nm) .
- Thermal Degradation: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds. This compound typically degrades above 200°C, forming chlorinated aromatic residues .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s toxicity in aquatic ecosystems?
Methodological Answer:
- In Vitro Assays: Expose zebrafish embryos (Danio rerio) to this compound (0.1–10 mg/L) to assess developmental abnormalities (e.g., yolk sac edema, spinal curvature). Use RNA-seq to identify dysregulated genes (e.g., CYP1A, HSP70) linked to oxidative stress .
- Metabolite Profiling: LC-HRMS identifies toxic intermediates like 2-chlorophenol, which inhibits ATP synthesis in mitochondria. Compare with EPA ToxCast data for chlorophenols .
Q. How do environmental matrices (soil, water) influence this compound’s degradation pathways?
Methodological Answer:
- Soil Microcosm Studies: Spike soil samples with ²¹C-labeled this compound. Track mineralization (CO₂ evolution) and sorption kinetics using liquid scintillation counting. Anaerobic conditions favor reductive dechlorination .
- Photolytic Degradation: Exclude aqueous solutions to UV light (254 nm). Use HPLC-PDA to quantify hydroxylated byproducts (e.g., 2-chloro-4-hydroxyphenetole) and model half-lives via pseudo-first-order kinetics .
Q. Can computational models predict this compound’s reactivity in novel synthetic applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. Compare Fukui indices with experimental bromination/iodination outcomes .
- QSAR Modeling: Train models on chlorophenol datasets to estimate this compound’s partition coefficients (log P) and bioaccumulation potential. Validate with experimental octanol-water partitioning data .
Q. Data Contradictions and Resolution Strategies
- Discrepancy in Toxicity Thresholds: Some studies report LC₅₀ values for this compound in Daphnia magna ranging from 5–15 mg/L. Resolve by standardizing test conditions (e.g., pH 7.0, 20°C) and cross-referencing OECD guidelines .
- Conflicting Degradation Rates: Variability in soil half-lives (t₁/₂ = 30–90 days) may stem from organic matter content. Use artificial soil (e.g., OECD #207) to isolate variables .
Properties
IUPAC Name |
1-chloro-2-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSAAMKXPLGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210328 | |
Record name | 1-Chloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-72-2 | |
Record name | 1-Chloro-2-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-ethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-ethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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